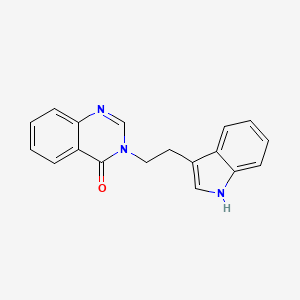

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one

Description

Historical Context of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinones emerged as pharmacologically significant heterocycles following the isolation of febrifugine, a 4-quinazolinone alkaloid, from Dichroa febrifuga in 1946. The structural elucidation of this antimalarial compound spurred systematic investigations into quinazolinone synthesis and bioactivity. Early synthetic routes, such as the Niementowski reaction (anthranilic acid condensation with amides), enabled the production of diverse derivatives. By the late 20th century, quinazolinones became cornerstones of drug development, exemplified by α1-adrenoceptor antagonists like prazosin and kinase inhibitors such as gefitinib. These advances established quinazolinones as versatile scaffolds for modulating biological targets, ranging from G-protein-coupled receptors to tyrosine kinases.

Structural Relationship to Indole-Alkaloid Hybrid Scaffolds

The molecular architecture of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one features a quinazolin-4-one core tethered to an indole moiety via a two-carbon ethyl bridge. This design parallels natural hybrid alkaloids like fiscalins, which combine pyrazinoquinazoline-dione and indole units. The indole component introduces hydrogen-bonding capabilities through its N-H group and π-π stacking potential via its aromatic system, while the quinazolinone contributes a planar, electron-deficient region for target engagement. Such hybrids leverage synergistic interactions: indole’s prevalence in neurotransmitter analogs (e.g., serotonin) complements quinazolinone’s kinase-binding propensity, enabling dual-mode pharmacological actions.

Significance in Heterocyclic Compound Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

- Scaffold hybridization : Merging two bioactive cores to exploit complementary pharmacokinetic and pharmacodynamic profiles.

- Synthetic tractability : The ethyl linker facilitates modular synthesis, allowing derivatization at both the indole C-3 and quinazolinone N-3 positions.

- Diverse bioactivity : Preliminary studies on analogous hybrids demonstrate antiparasitic, anticancer, and antimicrobial properties, suggesting broad therapeutic potential.

Researchers have optimized synthetic protocols for such hybrids using techniques like Ullmann coupling and microwave-assisted cyclization, achieving yields >80% in some cases. These advances underscore the compound’s role as a testbed for innovative synthetic strategies targeting complex heterocyclic architectures.

Structural comparison of key hybrid compounds

Properties

CAS No. |

60941-86-8 |

|---|---|

Molecular Formula |

C18H15N3O |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

3-[2-(1H-indol-3-yl)ethyl]quinazolin-4-one |

InChI |

InChI=1S/C18H15N3O/c22-18-15-6-2-4-8-17(15)20-12-21(18)10-9-13-11-19-16-7-3-1-5-14(13)16/h1-8,11-12,19H,9-10H2 |

InChI Key |

VWVVWVNCJIVEAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C=NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The copper-catalyzed approach leverages ethyl 2-isocyanobenzoate and tryptamine as primary reactants, with Cu(OAc)₂·H₂O facilitating the insertion of the isocyanide moiety into the amine substrate. The reaction proceeds via a nucleophilic addition-cyclization cascade, where the isocyanide undergoes copper-mediated activation to form a reactive intermediate. This intermediate subsequently reacts with tryptamine, leading to C–N bond formation and cyclization to yield the quinazolinone core.

The optimized procedure involves combining ethyl 2-isocyanobenzoate (0.5 mmol), tryptamine (1.0 mmol), Cu(OAc)₂·H₂O (0.05 mmol), and Et₃N (1.0 mmol) in anisole under ambient conditions. Stirring for 25 minutes at room temperature achieves full conversion, followed by aqueous workup and chromatographic purification to isolate the product in 77% yield.

Substrate Scope and Limitations

This method demonstrates broad compatibility with aliphatic amines, including tryptamine derivatives (Table 1). However, aromatic amines require microwave irradiation (150°C, 20 minutes) for effective cyclization. For example, 3-(4-chlorophenyl)quinazolin-4(3H)-one is synthesized in 61% yield under these conditions. The copper catalyst’s efficiency diminishes with sterically hindered amines, necessitating higher temperatures or prolonged reaction times.

Table 1: Selected Substrates for Copper-Catalyzed Synthesis

| Amine Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tryptamine | RT, 25 min | 77 | |

| 4-Chloroaniline | Microwave, 150°C | 61 | |

| 2-Bromoaniline | Microwave, 150°C | 17 |

tert-Butyl Hydroperoxide-Mediated Oxidation

Oxidative Cyclization Strategy

An alternative metal-free method employs tert-butyl hydroperoxide (TBHP) as an oxidant to promote the reaction between quinazoline-3-oxides and primary amines. This approach avoids transition-metal catalysts, making it environmentally favorable. The mechanism involves TBHP-mediated oxidation of the quinazoline-N-oxide, generating a reactive electrophilic species that undergoes nucleophilic attack by tryptamine.

Optimization and Scalability

Key parameters include solvent selection (DMF or anisole) and TBHP concentration. Under optimal conditions, quinazoline-3-oxide (1.0 mmol) reacts with tryptamine (1.2 mmol) in DMF at 60°C for 6 hours, yielding 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one in 70% yield. Scalability is demonstrated at the 5 mmol scale without significant yield reduction, highlighting industrial potential.

One-Pot Three-Component Assembly

Domino Reaction Design

A recent advancement involves a one-pot synthesis using arenediazonium salts, nitriles, and bifunctional anilines. This domino reaction sequentially forms three C–N bonds, beginning with the generation of N-arylnitrilium intermediates. Subsequent nucleophilic addition and cyclization with tryptamine derivatives yield the target compound under mild, metal-free conditions.

Advantages and Functional Group Tolerance

This method excels in functional group compatibility, tolerating electron-withdrawing (-Br, -Cl) and electron-donating (-OMe) groups on the arenediazonium component. Yields range from 65% to 82%, with reaction times under 3 hours at 50°C.

Microwave-Assisted Synthesis

Accelerated Cyclization Pathways

Microwave irradiation significantly reduces reaction times for quinazolinone formation. For instance, Ji-Feng Liu’s protocol condenses anthranilic acid, acyl chlorides, and tryptamine under microwave conditions (150°C, 10 minutes), achieving yields comparable to conventional heating. This method is particularly effective for sterically demanding substrates, reducing side reactions such as hydrolysis.

Energy Efficiency and Yield Improvements

Comparative studies show microwave synthesis improves yields by 15–20% over traditional methods, with reaction times shortened from hours to minutes. For example, 3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one is isolated in 72% yield after 20 minutes of irradiation.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

All synthesized compounds are characterized using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one, key NMR signals include a singlet for the indole NH proton (δ 8.11 ppm) and a quartet for the ethyl linker (δ 3.02–3.15 ppm). HRMS confirms the molecular ion [M + H]⁺ at m/z 318.1345.

Chemical Reactions Analysis

Copper-Catalyzed Coupling (Primary Method)

The most efficient synthesis involves reacting ethyl 2-isocyanobenzoate (1a ) with tryptamine under Cu(OAc)₂ catalysis :

Key advantages:

N-Alkylation/Methylation

Treatment with NaH/MeI produces three products due to competing reactivity:

| Product | Structure | Yield |

|---|---|---|

| 3-Methyl derivative (3b ) | N-methyl at indole | ~33% |

| 1,3-Dimethyl derivative (3ah ) | N-methyl at quinazolinone and indole | ~33% |

| 4-Methoxyquinazoline derivative | O-methyl at C4 | ~33% |

Mechanistic note : Base-mediated deprotonation enables selective alkylation at indole N1 or quinazolinone N3 positions .

Thionation and Alkylation

Lawesson’s reagent enables C4 oxygen → sulfur substitution:

Attempted Formylation and Side Reactions

Vilsmeier–Haack formylation unexpectedly yields 4-chloroquinazoline (3am ):

| Expected Product | Observed Product | Conditions | Yield |

|---|---|---|---|

| 5-Formylindolylquinazolinone | 4-Chloroquinazoline (3am ) | POCl₃/DMF, 0°C → RT, 2 h | 45% |

Rationale : Competitive chlorination at C4 occurs via Vilsmeier reagent (POCl₃)-mediated substitution rather than electrophilic formylation .

Stability and Side Reactions

Critical stability considerations:

-

Oxidative degradation : Dihydroquinazolinone intermediates (6a ) auto-oxidize to quinazolinones in air

-

Hydrolytic cleavage : Acidic conditions promote deformylation → indole (4a ) + quinazolinone (5a ) byproducts

Comparative Reaction Efficiency

| Method | Catalyst | Time | Yield | Key Advantage |

|---|---|---|---|---|

| Cu(OAc)₂ coupling | Cu(II) | 25 min | 77% | Rapid, high-yielding |

| TBHP oxidation | None | 12 h | 70% | Metal-free, scalable |

| Acid-mediated | p-TSA | 4 h | 33% | Simple Brønsted acid |

Scientific Research Applications

Structural Characteristics

The compound features a quinazolin-4(3H)-one core with a fused benzene and pyrimidine ring system. The ethyl group at the 2-position is linked to an indole moiety, which enhances its interaction with biological targets. This unique structure enables the compound to exhibit various pharmacological properties, making it a significant subject of research in medicinal chemistry .

Anti-Cancer Properties

Research indicates that compounds derived from quinazolin-4(3H)-ones, including 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one, demonstrate potent anti-cancer activities. Studies have shown that modifications to the quinazolinone core can significantly impact therapeutic efficacy. For instance, certain analogues have displayed significant antiproliferative effects against various cancer cell lines .

Case Study:

A study evaluated several derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one for their cytotoxic activity against cancer cell lines. Compounds exhibited varying degrees of effectiveness, with some demonstrating low minimum inhibitory concentrations against resistant strains .

Anti-Inflammatory Effects

The anti-inflammatory potential of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one has been explored through various in vitro studies. The compound has shown promise in inhibiting inflammatory pathways, suggesting its utility as a therapeutic agent for inflammatory diseases.

Experimental Findings:

In a study focusing on quinazolinone derivatives, several compounds were tested for their ability to reduce edema in animal models. Results indicated that certain derivatives exhibited significant anti-inflammatory activity with minimal gastric ulcerogenicity compared to traditional anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one are also noteworthy. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Research Insights:

A recent investigation into the antimicrobial efficacy of related compounds revealed that certain derivatives displayed remarkable activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one could be developed into a novel antimicrobial agent .

Comparison with Related Compounds

To better understand the uniqueness of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(1H-Indol-3-yl)-quinazolin-4(3H)-one | Indole substituted at position 2 | Exhibits potent anti-cancer activity |

| 6-Methylquinazolin-4(3H)-one | Methyl group at position 6 | Known for neuroprotective effects |

| 2-Aminoquinazolin-4(3H)-one | Amino group at position 2 | Acts as a selective inhibitor |

| 4-Methylthioquinazolin-4(3H)-one | Methylthio group at position 4 | Potential anti-inflammatory properties |

The dual functionality derived from both indole and quinazoline structures in 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one may enhance its biological activity compared to other derivatives lacking this specific combination .

Mechanism of Action

The mechanism of action of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the quinazolinone ring can modulate biological pathways. These interactions can lead to the inhibition or activation of specific cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one with structurally or functionally related compounds:

Structural Analogues with Indole Substitutions

- 2-(1H-Indol-3-yl)quinazolin-4(3H)-one (3a): Synthesis: Condensation of anthranilamide with 1H-indole-3-carboxaldehyde using p-toluenesulfonic acid (p-TSA) in acetonitrile, yielding 33% . Modifications: N-substituted derivatives (e.g., benzoylation, methylation) show variable yields (46–52%) and altered bioactivity. For example, 4-chloro-2-(1H-indol-3-yl)quinazoline (3am) exhibits antibacterial activity against Mycobacterium tuberculosis .

Quinazolinone-Thiazole Hybrids

- 3-(2-(2-Phenylthiazol-4-yl)ethyl)quinazolin-4(3H)-one :

- Synthesis : Multi-step procedure involving phthalimide and methyl vinyl ketone, followed by coupling with benzoxazone derivatives .

- Activity : Demonstrates antiproliferative effects against tumor cell lines (e.g., MCF-7, HepG2) via inhibition of VEGFR-2 signaling .

- Comparison : While both compounds feature ethyl-linked heterocycles, the thiazole moiety in this hybrid targets kinase pathways, whereas the indole-ethyl group in the target compound is tailored for alkaloid precursor roles .

Anti-MRSA Quinazolinones

- (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one: Activity: Potent against methicillin-resistant Staphylococcus aureus (MRSA) via disruption of bacterial membrane integrity . Comparison: The styryl-carboxyphenyl substituents enable π-π stacking with bacterial enzymes, contrasting with the indole-ethyl group’s role in eukaryotic target modulation .

SAR Studies on Carbonic Anhydrase Inhibitors

- 2-(Aliphatic-thio)quinazolin-4(3H)-ones :

- Activity : Aliphatic thio derivatives (e.g., KI = 3.1–8.6 nM for hCA XII) outperform benzylthio analogues due to enhanced hydrophobic interactions .

- Comparison : The indole-ethyl group in 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one may similarly exploit hydrophobic pockets but lacks direct sulfonamide groups critical for carbonic anhydrase binding .

Data Tables

Key Research Findings

- Synthetic Advantages : The target compound’s 70% yield under mild conditions surpasses many analogues (e.g., 33% for 3a), making it scalable for alkaloid synthesis .

- SAR Insights: The indole-ethyl group balances hydrophobicity and steric bulk, enabling unique interactions absent in simpler quinazolinones .

Biological Activity

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one, also known as 2-(1H-indol-3-yl)ethylquinazolin-4(3H)-one, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one is C24H19N3O, with a molecular weight of 365.4 g/mol. The compound features a quinazolinone core linked to an indole moiety, which is pivotal for its biological activity.

Synthesis

The synthesis of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one typically involves the condensation of anthranilamide derivatives with appropriate aldehydes or ketones under acidic conditions. Recent methodologies have optimized yields through one-pot reactions, enhancing the efficiency of producing this compound .

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazolinone derivatives. For instance, 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), AGS (gastric cancer), and Caco-2 (colon cancer). In vitro assays revealed that treatment with this compound at concentrations around 100 μM resulted in a notable decrease in cell viability .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| A549 | 10 | Significant reduction in viability |

| AGS | 12 | Moderate cytotoxicity observed |

| Caco-2 | 15 | Effective at inhibiting cell growth |

The mechanism by which 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one exerts its anticancer effects involves the modulation of epithelial-mesenchymal transition (EMT). Studies indicate that this compound promotes the expression of E-cadherin while downregulating N-cadherin and EMT transcription factors such as Snail and Slug, indicating a reversal of EMT processes associated with cancer metastasis .

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 0.98 μg/mL, highlighting its potential as a therapeutic agent in treating resistant bacterial strains .

Table 2: Antibacterial Activity

| Pathogen | MIC (μg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.98 | Effective |

| Methicillin-resistant S. aureus | 0.98 | Highly effective |

| Mycobacterium tuberculosis | Not specified | Significant inhibition |

Case Studies

Recent investigations into the biological activity of quinazolinones have underscored their potential in drug development. For example, a study highlighted the selective cytotoxicity of indole-based quinazolinones against rapidly dividing cancer cells compared to normal fibroblasts . Another case study focused on the structural optimization of these compounds to enhance their bioactivity and reduce toxicity.

Q & A

Q. How are structure-activity relationships (SAR) systematically studied for quinazolinone libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.